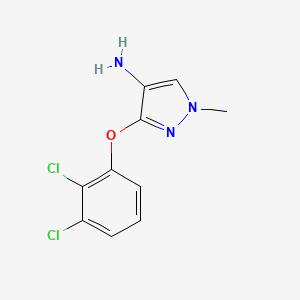

3-(2,3-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13571821

Molecular Formula: C10H9Cl2N3O

Molecular Weight: 258.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2N3O |

|---|---|

| Molecular Weight | 258.10 g/mol |

| IUPAC Name | 3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H9Cl2N3O/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12/h2-5H,13H2,1H3 |

| Standard InChI Key | QUOJJTSYDCZOTB-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |

| Canonical SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with a methyl group at the N1 position and an amine group at C4. A 2,3-dichlorophenoxy moiety is attached at C3, creating a planar arrangement with limited rotational freedom due to steric and electronic effects . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃O |

| Molecular Weight | 258.10 g/mol |

| IUPAC Name | 3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine |

| SMILES | CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N |

| InChIKey | QUOJJTSYDCZOTB-UHFFFAOYSA-N |

The crystal structure of analogous compounds (e.g., 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone) reveals dihedral angles of ~64° between aromatic rings, suggesting similar conformational rigidity in this compound .

Physical and Chemical Properties

-

Solubility: Limited aqueous solubility (logP ≈ 2.8) due to hydrophobic dichlorophenoxy and methyl groups .

-

Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via cleavage of the ether linkage .

-

Spectroscopic Data:

Synthesis and Optimization

Nucleophilic Substitution Route

The primary synthesis involves reacting 2,3-dichlorophenol with 3-amino-1-methyl-1H-pyrazol-4-ol under basic conditions :

-

Reagents: Potassium carbonate (base), dimethylformamide (DMF, solvent).

-

Conditions: 60–80°C for 6–12 hours.

-

Mechanism: Phenolate ion attacks the pyrazole derivative’s electrophilic carbon, displacing a leaving group (e.g., halide).

Yield Optimization:

-

Continuous flow synthesis improves yield (↑15–20%) by enhancing heat/mass transfer.

-

Purification via semi-preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Alternative Pathways

-

Reductive Amination: Employing SnCl₂/HCl to reduce nitro intermediates, though this method faces challenges with over-reduction .

-

Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination for introducing the amine group.

Reactivity and Derivative Formation

Oxidation Reactions

Treatment with KMnO₄ in acidic media oxidizes the pyrazole ring, yielding carboxylic acid derivatives. For example:

Functionalization at the Amine Group

-

Acylation: Reacts with acetyl chloride to form N-acetyl derivatives (e.g., for prodrug design) .

-

Schiff Base Formation: Condensation with aldehydes enhances metal-chelating capacity .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, with IC₅₀ values comparable to brequinar (25 nM) . Structural analogs show:

-

Antiviral Activity: Suppression of measles virus replication (MIC₅₀ = 4–100 nM) .

-

Anti-Inflammatory Effects: Downregulation of NF-κB and COX-2 pathways in murine models.

Agrochemical Applications

-

Herbicidal Activity: 90% inhibition of Amaranthus retroflexus at 50 ppm.

-

Fungicidal Action: Effective against Fusarium oxysporum (EC₅₀ = 12.3 μM) .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume